4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-bromoethyl)-1,2,4-triazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3.BrH/c5-1-2-8-3-6-7-4-8;/h3-4H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONIPWLLQMFDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the structure of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide?

An In-Depth Technical Guide to the Structure of 4-(2-Bromoethyl)-4H-1,2,4-triazole Hydrobromide

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure of this compound (CAS No: 1417360-85-0). The document elucidates the key architectural features of the molecule, including the aromatic 4H-1,2,4-triazole core, the reactive 2-bromoethyl substituent, and the ionic nature of the hydrobromide salt. A plausible synthetic pathway is detailed, supported by a workflow diagram and a discussion of standard spectroscopic methods for structural confirmation. This guide is intended for researchers, chemists, and drug development professionals who may utilize this compound as a versatile building block in the synthesis of more complex chemical entities, particularly within medicinal chemistry and materials science.

Molecular Identity and Physicochemical Properties

This compound is a chemical intermediate whose structure is defined by a specific arrangement of a heterocyclic core and a functionalized alkyl chain, stabilized as a salt. Its precise identification is critical for its application in reproducible synthetic protocols.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1417360-85-0 | [1][2] |

| IUPAC Name | 4-(2-bromoethyl)-4H-1,2,4-triazol-1-ium bromide | N/A |

| Molecular Formula | C₄H₇Br₂N₃ | [1][3] |

| Molecular Weight | 256.93 g/mol | [1][3] |

| SMILES String | BrCCN1C=NN=C1.Br |

| InChI Key | NONIPWLLQMFDAU-UHFFFAOYSA-N | |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | [3] |

| Storage Class | 11 (Combustible Solids) | |

Core Molecular Structure

The structure of this compound is best understood by dissecting its three primary components: the heterocyclic triazole ring, the N4-linked bromoethyl side chain, and the hydrobromide counter-ion.

The 4H-1,2,4-Triazole Core

The 1,2,4-triazole ring is a five-membered heterocycle containing two carbon and three nitrogen atoms. It is an aromatic system, with 6π electrons delocalized across the ring, which imparts significant stability.[4][5] The designation "4H" indicates that in its unsubstituted form, a hydrogen atom is attached to the nitrogen at position 4. In the title compound, this position is occupied by the ethyl substituent. The nitrogen atoms in the ring are sp² hybridized and possess lone pairs of electrons, making the ring basic.[4] This basicity is fundamental to its ability to form a stable salt with hydrobromic acid.

The 4-(2-Bromoethyl) Substituent

Attached to the N4 position of the triazole ring is a 2-bromoethyl group (-CH₂CH₂Br). This substituent is crucial for the compound's utility as a synthetic intermediate.

-

Ethyl Linker : The two-carbon chain provides spatial separation between the triazole core and the reactive bromine atom.

-

Terminal Bromine : Bromine is an excellent leaving group, making the terminal carbon atom highly susceptible to nucleophilic attack. This functionality allows the compound to act as an electrophile, enabling the covalent attachment of the triazole-ethyl moiety to a wide range of nucleophiles (e.g., amines, thiols, carbanions).

The Hydrobromide Salt Form

The compound exists as a hydrobromide salt. This indicates that one of the nitrogen atoms of the triazole ring has been protonated by hydrobromic acid (HBr). The most likely site of protonation is N1 or N2, which increases the overall electron deficiency of the aromatic ring. The resulting positively charged triazolium cation forms an ionic bond with the negatively charged bromide anion (Br⁻). This salt form typically enhances the compound's crystallinity, stability, and solubility in polar protic solvents compared to its free base form.

Overall Molecular Geometry

The combination of these components results in the structure of this compound.

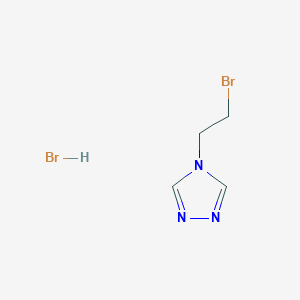

Caption: 2D structure of this compound.

Synthesis and Structural Elucidation

While specific literature detailing the synthesis of this exact compound is sparse, a robust synthetic strategy can be designed based on established methods for the N-alkylation of 1,2,4-triazoles.[6][7]

Proposed Synthetic Strategy

The most direct route involves the N-alkylation of unsubstituted 1,2,4-triazole with an excess of 1,2-dibromoethane, followed by isolation of the desired N4-substituted product and salt formation.

Experimental Protocol:

-

Alkylation: To a solution of 1,2,4-triazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq) to deprotonate the triazole.

-

Add 1,2-dibromoethane (3.0-5.0 eq) to the suspension. Using an excess of the dibromoalkane favors mono-alkylation and minimizes the formation of bis-triazole products.

-

Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The alkylation of 1,2,4-triazole can yield both N1 and N4 substituted isomers, which may require chromatographic separation.[4]

-

Work-up: Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified 4-(2-bromoethyl)-4H-1,2,4-triazole free base in a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrobromic acid (HBr, ~48% in water or HBr in acetic acid) dropwise until precipitation is complete.

-

Isolation: Collect the resulting solid precipitate by filtration, wash with a cold non-polar solvent (e.g., ether), and dry under vacuum to yield the final hydrobromide salt.

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Spectroscopic Characterization (Predicted)

Confirmation of the final structure relies on a combination of standard spectroscopic techniques.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

| Nucleus | Predicted Shift (ppm) | Multiplicity | Assignment & Justification |

|---|---|---|---|

| ¹H | ~9.2 | Singlet | CH proton on the triazolium ring. Downfield due to aromaticity and positive charge. |

| ¹H | ~8.7 | Singlet | CH proton on the triazolium ring. Distinct from the other C-H due to the asymmetric environment. |

| ¹H | ~4.7 | Triplet | N-CH₂ -CH₂-Br. Adjacent to the electron-withdrawing triazolium ring. |

| ¹H | ~3.9 | Triplet | N-CH₂-CH₂ -Br. Adjacent to the electronegative bromine atom. |

| ¹³C | ~145 | N/A | C -H carbons of the triazolium ring. |

| ¹³C | ~48 | N/A | C H₂ attached to the triazolium nitrogen. |

| ¹³C | ~29 | N/A | C H₂ attached to the bromine. |

-

Infrared (IR) Spectroscopy: Expected characteristic peaks would include C-H stretches from the aromatic ring and alkyl chain (~3100-2900 cm⁻¹), C=N and N-N ring stretching vibrations (~1600-1400 cm⁻¹), and a C-Br stretch (~600-500 cm⁻¹). A broad absorption in the 3400-2500 cm⁻¹ region would be indicative of the N⁺-H stretch from the triazolium cation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum of the free base (C₄H₆BrN₃) would show a characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with peaks for the molecular ion [M]⁺ and [M+2]⁺.

Reactivity and Potential Applications

The primary utility of this compound is as a bifunctional building block.

-

Electrophilic Site: The bromoethyl group serves as a potent electrophile for introducing the "triazole-ethyl" fragment into various molecular scaffolds.

-

Triazole Core: The triazole ring itself is a valuable pharmacophore found in numerous clinically approved drugs, known for its metabolic stability and ability to engage in hydrogen bonding.[8][9] It is prevalent in antifungal agents (e.g., fluconazole) and other therapeutic classes.[5]

This reagent is therefore well-suited for applications in:

-

Medicinal Chemistry: Synthesis of novel drug candidates by linking the triazole moiety to other pharmacophores.

-

Materials Science: Development of new polymers or functional materials where the triazole can act as a coordinating ligand or a structural unit.[6]

References

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PubMed Central. Available at: [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available at: [Link]

-

General procedure for the synthesis of 1,2,4-triazole derivatives. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Semantic Scholar. Available at: [Link]

-

Synthesis of the 4-alkyl-4H-1,2,4-triazole precursors. ResearchGate. Available at: [Link]

-

Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

-

4H-1,2,4-Triazole, 3-bromo-4-methyl-. PubChem. Available at: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. Available at: [Link]

-

Cefaclor - 53994-73-3. Discovery Fine Chemicals. Available at: [Link]

-

1-(2-Bromoethyl)-1H-1,2,4-triazole. PubChem. Available at: [Link]

-

Synthesis of 1,2,4 triazole compounds. ISRES Publishing. Available at: [Link]

-

1,2,4-Triazole. Wikipedia. Available at: [Link]

-

Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI. Available at: [Link]

-

Cefaclor CAS 53994-73-3 Manufacturers, Suppliers, Factory. Home Sunshine Pharma. Available at: [Link]

-

A Comprehensive review on 1, 2,4 Triazole. International Journal of Scientific Research in Science and Technology. Available at: [Link]

-

1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

Sources

- 1. 1417360-85-0|this compound|BLD Pharm [bldpharm.com]

- 2. 1417360-85-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. This compound CAS#: 1417360-85-0 [chemicalbook.com]

- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 6. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. ijprajournal.com [ijprajournal.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the 1,2,4-triazole scaffold is of paramount importance, renowned for its versatile biological activities, including antifungal, antiviral, and anticancer properties. The compound 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide represents a key intermediate, a building block poised for the synthesis of a diverse array of more complex, biologically active molecules. The bromoethyl moiety provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of novel molecular architectures.

This guide is structured not as a rigid data sheet, but as a dynamic framework for the comprehensive physicochemical characterization of this important synthetic intermediate. Given the limited publicly available experimental data for this specific salt, this document will focus on the how and the why—the experimental methodologies and the scientific rationale behind them. It is designed to empower the researcher to generate high-quality, reliable data, ensuring the integrity of subsequent research and development endeavors. We will delve into the core physicochemical properties, the spectral characterization that forms the fingerprint of the molecule, and the analytical techniques essential for its purification and quality control.

I. Core Physicochemical & Structural Characteristics

A thorough understanding of the fundamental physicochemical properties of a compound is the non-negotiable first step in its journey from a laboratory curiosity to a potential therapeutic agent. These properties govern its solubility, stability, and ultimately, its suitability for further chemical modification and formulation.

Molecular Identity and Physical State

| Property | Value | Source |

| CAS Number | 1417360-85-0 | , |

| Molecular Formula | C₄H₇Br₂N₃ | , |

| Molecular Weight | 256.93 g/mol | |

| Physical Form | Solid | |

| Hazard | Irritant |

Molecular Structure Visualization

The structural representation of this compound is crucial for understanding its reactivity.

An In-depth Technical Guide to the Synthesis and Application of 1,2,4-Triazole Derivatives Utilizing 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazole Scaffold and the Role of CAS 1417360-85-0

The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its prevalence stems from its unique physicochemical properties, including its ability to engage in hydrogen bonding, its dipole character, and its metabolic stability.[1] These characteristics make 1,2,4-triazole derivatives potent and selective modulators of various biological targets, leading to a broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, anti-inflammatory, and anticonvulsant effects.[1][3][4][5][6]

This guide focuses on the synthetic utility and potential applications of compounds derived from 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide (CAS Number: 1417360-85-0). While this specific compound is not extensively documented as a standalone therapeutic agent, its structure presents it as a highly valuable and reactive intermediate for the synthesis of a diverse library of novel 1,2,4-triazole derivatives. The presence of a reactive bromoethyl group attached to the triazole nitrogen provides a versatile handle for introducing a wide array of functional groups and pharmacophores, enabling the exploration of new chemical space in drug discovery.

Synthetic Strategies for 1,2,4-Triazole Derivatives from this compound

The primary utility of this compound lies in its susceptibility to nucleophilic substitution reactions at the terminal carbon of the ethyl group. This allows for the facile introduction of various substituents, leading to the generation of diverse compound libraries for biological screening.

A general synthetic workflow is depicted below:

Caption: Synthetic workflow for generating and screening a library of 1,2,4-triazole derivatives.

Hypothetical Experimental Protocol: Synthesis of a Novel 4-(2-(Phenylamino)ethyl)-4H-1,2,4-triazole Derivative

This protocol provides a representative example of how this compound can be utilized as a starting material.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound in anhydrous acetonitrile, add potassium carbonate and stir the suspension at room temperature for 10 minutes to neutralize the hydrobromide salt.

-

Add aniline to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired 4-(2-(phenylamino)ethyl)-4H-1,2,4-triazole derivative.

Potential Therapeutic Applications and Mechanisms of Action

Derivatives of 1,2,4-triazole have been successfully developed into drugs for a variety of diseases. The nature of the substituents on the triazole ring dictates the specific biological activity.

Anticancer Activity

Many 1,2,4-triazole-containing compounds exhibit potent anticancer activity by targeting various components of cell signaling pathways crucial for cancer cell proliferation and survival.[6][7][8] A common mechanism involves the inhibition of protein kinases, which are often dysregulated in cancer.

Caption: General mechanism of anticancer action via kinase inhibition by a 1,2,4-triazole derivative.

Antifungal Activity

A prominent class of antifungal drugs, the azoles, which includes several 1,2,4-triazole derivatives like fluconazole and itraconazole, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Screening and Characterization of Novel Derivatives

A systematic approach to screening newly synthesized compounds is crucial for identifying promising drug candidates.

Experimental Workflow for Anticancer Drug Screening

Caption: Experimental workflow for the evaluation of anticancer activity of synthesized compounds.

Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the in vitro cytotoxicity of synthesized compounds against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized 1,2,4-triazole derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the synthesized compounds in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Summary and Future Perspectives

The data obtained from the screening assays can be summarized to compare the activity of the synthesized derivatives.

Table 1: Hypothetical Cytotoxicity Data for a Series of 1,2,4-Triazole Derivatives

| Compound ID | R-Group on Ethyl Moiety | IC50 (µM) on MCF-7 Cells |

| 1a | -NH-Phenyl | 15.2 |

| 1b | -NH-(4-Cl-Phenyl) | 8.7 |

| 1c | -S-Phenyl | 22.5 |

| 1d | -O-Phenyl | > 50 |

| Doxorubicin | (Positive Control) | 0.8 |

The future of 1,2,4-triazole-based drug discovery remains promising. The versatility of the triazole core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The use of reactive intermediates like this compound will continue to be a valuable strategy for the efficient generation of novel and diverse chemical entities for a wide range of therapeutic targets.

References

-

Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]

-

1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PubMed Central. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]

-

1, 2, 4-triazole derivatives: Significance and symbolism. (2025). Consensus. [Link]

-

New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020). MDPI. [Link]

-

1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017). ResearchGate. [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2022). ResearchGate. [Link]

-

Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). International Journal of Chemical Studies. [Link]

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). PubMed Central. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). MDPI. [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). National University of Pharmacy. [Link]

-

Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. (2024). PubMed Central. [Link]

-

Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. (2023). PubMed. [Link]

-

1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. (2017). ResearchGate. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 1, 2, 4-triazole derivatives: Significance and symbolism [wisdomlib.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Directive: Safe and Effective Utilization of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide is a reactive building block crucial in the synthesis of various pharmacologically active compounds. Its structure, featuring a reactive bromoethyl group and a triazole core, makes it a potent alkylating agent. This dual nature necessitates a comprehensive understanding of its properties and associated hazards to ensure safe handling and experimental success. This guide provides an in-depth analysis of the safety protocols, handling procedures, and risk mitigation strategies essential for laboratory personnel. The methodologies described herein are designed to be self-validating systems, promoting a culture of safety and scientific integrity.

Physicochemical and Hazard Profile

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. This compound is a solid material whose hazard profile is dominated by its irritant nature and its potential as an alkylating agent.[1]

Key Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 1417360-85-0 | [1] |

| Molecular Formula | C₄H₇Br₂N₃ | [1][2] |

| Molecular Weight | 256.94 g/mol | [1][2] |

| Form | Solid | |

| MDL Number | MFCD27756482 | [1] |

| SMILES String | BrCCN1C=NN=C1.Br | [2] |

GHS Hazard Classification

While a specific, comprehensive GHS classification for the hydrobromide salt is not universally available, the hazards can be inferred from related structures and supplier information. The compound is classified as an irritant.[1] Related bromo-triazole structures are noted to cause serious eye irritation, skin irritation, and potential respiratory irritation.[3] Therefore, a conservative approach to handling is warranted.

| Hazard Class | GHS Statement | Precautionary Codes (Representative) |

| Skin Corrosion/Irritation | Causes skin irritation | P264, P280, P302+P352 |

| Serious Eye Damage/Irritation | Causes serious eye irritation | P280, P305+P351+P338 |

| Specific Target Organ Toxicity | May cause respiratory irritation | P261, P271, P304+P340 |

| Acute Toxicity (Oral) | Harmful if swallowed | P270, P301+P312 |

This table is a composite based on available data for the compound and structurally similar chemicals.[1][3] Always refer to the most current Safety Data Sheet (SDS) from your supplier.

The Causality of Risk: Understanding Reactivity

The primary risk associated with this compound stems from the electrophilic nature of the carbon atom attached to the bromine. This makes the molecule a potent alkylating agent, capable of reacting with nucleophiles such as amines, thiols, and hydroxyl groups found in biological macromolecules. This reactivity is the very reason it is a useful synthetic intermediate, but it is also the source of its toxicity.[4][5]

Expert Insight: The bromoethyl moiety is a classic "leaving group" system. Inadvertent exposure can lead to alkylation of DNA, proteins, and other cellular components, causing irritation and potential long-term health effects. The hydrobromide salt form enhances its stability as a solid but does not diminish the inherent reactivity of the bromoethyl group once in solution. Therefore, all handling protocols must be designed to prevent any direct contact, inhalation, or ingestion.[6][7]

Risk Mitigation Workflow: A Self-Validating System

Effective safety is not a checklist but a continuous cycle of planning, execution, and verification. The following workflow illustrates the mandatory decision-making process for any experiment involving this compound.

Caption: Risk Mitigation Workflow for Hazardous Reagents.

Mandatory Handling Protocols

Adherence to the following protocols is non-negotiable. These procedures are designed to minimize exposure through all potential routes.[6][7]

Engineering Controls

-

Chemical Fume Hood: All manipulations, including weighing, transfers, and reaction setup, MUST be performed inside a certified chemical fume hood with demonstrated adequate airflow.[6][8] This is the primary defense against inhalation of dust or potential vapors.

-

Ventilation: The laboratory must have adequate general ventilation. Do not work with this compound in poorly ventilated areas or on an open bench.[9]

-

Safety Equipment: An operational safety shower and eyewash station must be located in close proximity to the workstation.[10]

Personal Protective Equipment (PPE)

The selection of PPE is based on a conservative assessment of the compound's irritant and alkylating properties.

-

Eye Protection: Chemical safety goggles providing a complete seal around the eyes are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transfers of solutions or reaction workups.[8][10]

-

Hand Protection: Double-gloving with nitrile gloves is required. The outer glove should be removed and replaced immediately upon suspected contamination. Inspect gloves for any signs of degradation or puncture before each use.[7][8] Causality Note: Double-gloving provides a critical time buffer against permeation in the event the outer glove is compromised.

-

Body Protection: A flame-resistant lab coat with full-length sleeves, buttoned completely, is required. Do not wear shorts, sandals, or any open-toed shoes in the laboratory.[8][9]

-

Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with particulate filters (e.g., N95) may be necessary for cleaning large spills. Consult your institution's safety officer for specific guidance.[6][10]

Step-by-Step Protocol: Weighing and Transferring the Solid

-

Preparation: Don all required PPE and verify that the chemical fume hood is operational. Place a plastic-backed absorbent liner ("bench paper") on the work surface inside the hood to contain any minor spills.[7]

-

Tare Balance: Place a tared weigh boat or appropriate glassware on the analytical balance inside the fume hood.

-

Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Perform this action slowly to minimize the generation of airborne dust.

-

Seal: Immediately and securely close the main stock bottle.

-

Dissolution: If dissolving the solid, add the solvent to the vessel containing the weighed compound inside the fume hood. Do not transport the open, dry solid outside of the hood.

-

Clean-up: Decontaminate the spatula and any affected surfaces (see Section 6). Dispose of the weigh boat and bench liner as solid hazardous waste.

-

Final Wash: After completing the procedure and removing PPE, wash hands thoroughly with soap and water.[9][11]

Spill Management and Emergency Response

Planning for accidents is a critical component of safe laboratory practice.[9] The response is dictated by the scale of the spill.

Caption: Decision Tree for Spill Response Scenarios.

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]

-

Skin Contact: Remove contaminated clothing and immediately wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][13]

Decontamination and Waste Disposal

Proper decontamination prevents unintentional exposure and cross-contamination.

Protocol: Decontamination of Surfaces and Glassware

Due to the reactive nature of the bromoethyl group, a deactivation step is recommended.

-

Initial Rinse: Rinse contaminated glassware and surfaces with a solvent appropriate for the reaction (e.g., ethanol, isopropanol) to remove the bulk of the material. Collect this rinse as hazardous waste.

-

Deactivation (Optional but Recommended): Prepare a 1M solution of sodium thiosulfate or a similar mild nucleophile in an appropriate solvent. Rinse the glassware with this solution to quench any residual reactive bromo-compound. Allow a contact time of at least 1 hour.

-

Final Cleaning: Wash with soap and water, followed by final rinses with deionized water.

-

Verification: For critical applications, a final rinse with a clean solvent can be collected and analyzed (e.g., by LC-MS) to verify the absence of the compound. This is a key principle of a self-validating protocol.

Waste Management

-

Solid Waste: All contaminated solids, including gloves, bench liners, and unused reagent, must be collected in a clearly labeled, sealed hazardous waste container.[9]

-

Liquid Waste: All solutions and solvent rinses containing the compound must be collected in a labeled, sealed hazardous waste container for halogenated organic waste.

-

Disposal: Do not dispose of this chemical down the drain.[9] All waste must be disposed of through your institution's certified hazardous waste management program.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Storage Class: The compound is classified as a combustible solid (Storage Class 11).

-

Long-Term Stability: As a hydrobromide salt, the compound is generally stable. However, monitor for any changes in color or consistency, which could indicate degradation.

Conclusion

This compound is an invaluable reagent in medicinal and materials chemistry. Its utility is directly linked to its reactivity, which also defines its hazard profile. By embracing a safety-first mindset grounded in a deep understanding of the compound's chemical nature and by rigorously applying the engineering controls, personal protective equipment, and handling protocols detailed in this guide, researchers can mitigate the risks effectively. A proactive, informed approach is the cornerstone of both personal safety and scientific excellence.

References

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (URL: [Link])

-

Bromine: incident management - GOV.UK. (URL: [Link])

-

Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (URL: [Link])

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (URL: [Link])

-

Ten Tips for Handling Hazardous Chemicals in a Lab. (URL: [Link])

-

4H-1,2,4-Triazole, 3-bromo-4-methyl- | C3H4BrN3 | CID 140122 - PubChem. (URL: [Link])

-

SAFETY DATA SHEET for 4-Amino-4H-1,2,4-triazole - Acros Organics. (URL: [Link])

-

Decontamination and Disposal - GovInfo. (URL: [Link])

-

Management of decontamination in chemical accidents: a laboratory model - PMC - NIH. (URL: [Link])

-

Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide - Defense Centers for Public Health. (URL: [Link])

-

(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} - MDPI. (URL: [Link])

-

Synthesis of 4H-1,2,4-triazoles - Organic Chemistry Portal. (URL: [Link])

-

Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines) - ResearchGate. (URL: [Link])

-

Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - NIH. (URL: [Link])

- Process for the synthesis of 4-amino-1,2,4-(4h)

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - ResearchGate. (URL: [Link])

-

1-(2-Bromoethyl)-1H-1,2,4-triazole - PubChem. (URL: [Link])

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH. (URL: [Link])

-

Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][9]triazole Derivatives - ChemRxiv. (URL: [Link])

Sources

- 1. 1417360-85-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. 1417360-85-0|this compound|BLD Pharm [bldpharm.com]

- 3. 4H-1,2,4-Triazole, 3-bromo-4-methyl- | C3H4BrN3 | CID 140122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. cdhfinechemical.com [cdhfinechemical.com]

Spectroscopic Characterization of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide, a key intermediate in pharmaceutical synthesis. While direct experimental spectra for this specific compound are not widely published, this document synthesizes data from closely related 1,2,4-triazole derivatives to offer a robust and scientifically grounded interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's structural features.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct molecular architecture that gives rise to a predictable spectroscopic fingerprint. The core of the molecule is a 4H-1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms. Attached to the N4 position is a 2-bromoethyl group. The hydrobromide salt form indicates that the triazole ring is protonated, likely at one of the other nitrogen atoms, and is associated with a bromide counter-ion.

The following sections will dissect the anticipated NMR, IR, and MS data, explaining the rationale behind the predicted signals and fragmentation patterns based on established principles of spectroscopy and data from analogous compounds.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will examine the expected signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the triazole ring and the bromoethyl side chain. The hydrobromide salt form will likely lead to a downfield shift of the triazole ring protons due to the increased positive charge on the ring.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Triazole C-H (2H) | ~8.5 - 9.5 | Singlet | - | The two protons on the 1,2,4-triazole ring are chemically equivalent in the 4H-isomer and will appear as a singlet. The electron-withdrawing nature of the nitrogens and the positive charge from protonation will cause a significant downfield shift. |

| N-CH₂ (2H) | ~4.6 - 4.9 | Triplet | ~6-7 | These protons are adjacent to the electron-withdrawing triazole ring and will be shifted downfield. They will be split into a triplet by the adjacent CH₂Br protons. |

| CH₂-Br (2H) | ~3.8 - 4.1 | Triplet | ~6-7 | These protons are adjacent to the electronegative bromine atom, causing a downfield shift. They will be split into a triplet by the adjacent N-CH₂ protons. |

| N-H (1H, from HBr) | Broad, variable | Singlet (broad) | - | The proton from the hydrobromide will likely be associated with a nitrogen on the triazole ring and will appear as a broad, exchangeable singlet at a variable chemical shift. |

Experimental Protocol for ¹H NMR Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent, such as DMSO-d₆, which is suitable for polar, salt-like compounds. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Triazole C-H | ~145 - 155 | The carbons in the triazole ring are in an electron-poor environment and will appear at a low field. |

| N-CH₂ | ~45 - 50 | This carbon is attached to a nitrogen atom, causing a moderate downfield shift. |

| CH₂-Br | ~28 - 33 | The carbon attached to the bromine atom will be shifted downfield due to the electronegativity of the halogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the triazole ring and the C-Br bond.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (from HBr) | 3200 - 2800 (broad) | Strong |

| C-H stretch (aromatic) | 3150 - 3050 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=N stretch (triazole ring) | 1650 - 1550 | Medium to Strong |

| C-N stretch (triazole ring) | 1400 - 1300 | Medium |

| C-Br stretch | 700 - 600 | Medium to Strong |

The presence of a broad absorption band in the 3200-2800 cm⁻¹ region is indicative of the N-H stretch from the hydrobromide salt. The characteristic C=N and C-N stretching vibrations of the triazole ring are also expected to be prominent.[6][7][8]

Experimental Protocol for IR Spectroscopy:

The IR spectrum can be obtained using an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be the most suitable technique.

The expected molecular ion peak would correspond to the protonated free base, [M+H]⁺, where M is 4-(2-Bromoethyl)-4H-1,2,4-triazole. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, resulting in two peaks of nearly equal intensity separated by 2 m/z units for any fragment containing a bromine atom.

Expected Molecular Ion:

-

[C₄H₆BrN₃ + H]⁺ : m/z ~176 and 178

Predicted Fragmentation Pattern:

The molecule is expected to fragment through several pathways, including:

-

Loss of HBr: This would lead to a fragment corresponding to vinyl-4H-1,2,4-triazole.

-

Cleavage of the C-Br bond: This would result in a fragment corresponding to the ethyl-4H-1,2,4-triazole cation.

-

Cleavage of the N-C bond: This would generate fragments corresponding to the triazole ring and the bromoethyl cation.

Experimental Protocol for Mass Spectrometry:

A solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) would be infused into an electrospray ionization source coupled to a mass analyzer (e.g., a quadrupole or time-of-flight). The data would be acquired in positive ion mode.

Synthesis Context

Understanding the synthesis of this compound is crucial for anticipating potential impurities that could be observed in the spectra. A common synthetic route involves the alkylation of 1,2,4-triazole with 1,2-dibromoethane.[9][10][11]

Diagram 1: Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Potential impurities could include unreacted 1,2,4-triazole, over-alkylated products, or the 1-(2-bromoethyl)-1H-1,2,4-triazole isomer. These would have distinct spectroscopic signatures that could be identified through careful analysis of the data.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for ensuring the quality and identity of this compound in drug discovery and development workflows.

References

- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (n.d.). Google Scholar.

- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025, May 10). International Journal of Basic and Applied Research.

- Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. (n.d.). AIP Publishing.

- Synthesis and spectral characterization of 1,2,4-triazole derivatives. (2022, February 4). AIP Publishing.

- Spectroscopic Study of Some 1,3,4-0xadiazole, 1,3,4- Thiadiazole and 1,2,4- Triazole Derivatives. (n.d.). Iraqi National Journal of Chemistry.

- Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine- 1,2,4-triazoles. (2023). The Royal Society of Chemistry.

- This compound. (n.d.). Matrix Scientific.

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.

- This compound AldrichCPR. (n.d.). Sigma-Aldrich.

- Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019, February 12). PubMed Central.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). NeuroQuantology.

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI.

- Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). (n.d.). Ceska a Slovenska Farmacie.

- 1-(2-Bromoethyl)-1H-1,2,4-triazole. (n.d.). PubChem.

- 4H-1,2,4-Triazole, 3-bromo-4-methyl-. (n.d.). PubChem.

- Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (n.d.). MDPI.

- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). International Journal of Research in Pharmacy and Chemistry.

- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. (n.d.). PubMed.

- FT-IR spectra of control and treated 1,2,4-triazole. (n.d.). ResearchGate.

- 1-(2-bromoethyl)-1h-1,2,4-triazole hydrobromide. (n.d.). PubChemLite.

- 1,2,4-Triazole(288-88-0)IR1. (n.d.). ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijbr.com.pk [ijbr.com.pk]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 6. ijrpc.com [ijrpc.com]

- 7. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemmethod.com [chemmethod.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide

Introduction: The Significance of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide in Modern Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1] The ability to introduce diverse functionalities onto the triazole ring is paramount for the development of novel drug candidates. This compound is a key bifunctional building block, offering a reactive bromoethyl side chain for further elaboration and a protonated triazole ring for enhanced solubility and crystallinity. This guide provides a comprehensive overview of a robust synthetic route to this valuable intermediate, delving into the mechanistic rationale behind the chosen methodology and offering practical insights for its successful implementation in a research and development setting.

Synthetic Strategy: Navigating the Regioselectivity of N-Alkylation

The primary challenge in the synthesis of 4-(2-Bromoethyl)-4H-1,2,4-triazole lies in controlling the regioselectivity of the N-alkylation of the 1,2,4-triazole ring. The triazole anion possesses two nucleophilic nitrogen atoms (N1 and N4), both of which can react with an alkylating agent such as 1,2-dibromoethane.

Our proposed synthesis focuses on maximizing the yield of the desired N4-alkylated product. This is achieved through careful selection of the reaction conditions, including the solvent and the nature of the base, which can influence the site of alkylation.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound from 1H-1,2,4-triazole and 1,2-dibromoethane.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1H-1,2,4-Triazole | C₂H₃N₃ | 69.07 | 6.91 g | 0.10 |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 56.35 g (25.8 mL) | 0.30 |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 200 mL | - |

| Hydrobromic acid (48% aq.) | HBr | 80.91 | As needed | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-1,2,4-triazole (6.91 g, 0.10 mol) and anhydrous acetonitrile (200 mL).

-

Addition of Alkylating Agent: While stirring, add 1,2-dibromoethane (25.8 mL, 0.30 mol) to the suspension. The large excess of 1,2-dibromoethane serves as both the alkylating agent and helps to minimize the formation of the bis-alkylated product.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile and excess 1,2-dibromoethane under reduced pressure using a rotary evaporator.

-

Salt Formation and Precipitation: To the resulting oily residue, add a minimal amount of ethanol to dissolve it. Then, while stirring, add 48% aqueous hydrobromic acid dropwise until the solution is strongly acidic (pH ~1). The hydrobromide salt of the product will precipitate. To enhance precipitation, diethyl ether can be added until the solution becomes turbid.

-

Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it with cold diethyl ether.

-

Drying: Dry the product under vacuum to a constant weight.

Mechanistic Insights and Rationale

The alkylation of 1,2,4-triazole is a nucleophilic substitution reaction. In a neutral or basic medium, the triazole anion is the active nucleophile. The regioselectivity is influenced by the electronic and steric environment of the N1 and N4 positions. While N1 is generally more nucleophilic, N4 substitution can be favored under certain conditions. In this protocol, using an excess of the alkylating agent in a polar aprotic solvent like acetonitrile can favor the formation of the thermodynamically more stable 4-substituted isomer.

The final acidification step with hydrobromic acid serves two purposes: it protonates any unreacted 1,2,4-triazole, making it more soluble in the work-up solvents, and it converts the desired product into its hydrobromide salt. This salt is typically a crystalline solid, which facilitates its isolation and purification by precipitation and filtration.

Characterization

The final product should be characterized to confirm its identity and purity. The expected data are:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Literature values should be consulted if available.

-

¹H NMR (DMSO-d₆): Expected signals would include two singlets for the triazole protons, and two triplets for the ethyl protons. The chemical shifts will be downfield due to the electron-withdrawing nature of the triazole ring and the bromine atom.

-

¹³C NMR (DMSO-d₆): Expected signals for the two distinct triazole carbons and the two carbons of the ethyl chain.

-

Mass Spectrometry (ESI+): The spectrum should show a peak corresponding to the molecular ion of the free base [M+H]⁺.

Safety and Handling

-

1H-1,2,4-Triazole: Harmful if swallowed. Causes skin and serious eye irritation.

-

1,2-Dibromoethane: Toxic if swallowed, in contact with skin, or if inhaled. May cause cancer. Suspected of damaging fertility or the unborn child. It is a volatile and highly toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Hydrobromic Acid: Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care in a fume hood.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the principles of regioselective N-alkylation and employing a carefully designed experimental procedure, researchers can reliably produce this valuable building block for applications in drug discovery and development. The provided methodology is a starting point, and optimization of reaction times and purification techniques may be necessary to achieve the desired yield and purity for specific applications.

References

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules. 2019 Feb 12;24(3):652. [Link]

-

Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis. 2016; 5(3): 233-237. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. 2022; 2390, 020065. [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies. 2022; 6(1): 59-66. [Link]

Sources

Key features of the 1,2,4-triazole scaffold in medicinal chemistry

An In-Depth Technical Guide to the 1,2,4-Triazole Scaffold in Medicinal Chemistry

Executive Summary

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, stands as a quintessential "privileged scaffold" in modern medicinal chemistry.[1][2] Its remarkable success is not accidental but is rooted in a unique combination of physicochemical properties: metabolic stability, versatile hydrogen bonding capabilities, and a distinct dipole character that facilitates high-affinity interactions with a multitude of biological targets.[1][3][4] This versatility has propelled the development of numerous clinically vital drugs spanning a wide therapeutic spectrum, including market-leading antifungal agents, targeted anticancer therapies, and potent antimicrobials.[5][6][7] This guide, designed for researchers and drug development professionals, offers a deep dive into the core attributes of the 1,2,4-triazole scaffold. We will explore its fundamental structural features, its powerful role as a bioisostere, common synthetic strategies, its diverse mechanisms of action, and the critical structure-activity relationships that govern its efficacy.

Core Physicochemical & Structural Attributes

The utility of the 1,2,4-triazole ring in drug design is a direct consequence of its inherent electronic and structural properties.

-

Aromaticity and Stability : The triazole ring is an aromatic system, rendering it exceptionally stable and generally resistant to metabolic degradation.[3] This intrinsic stability is a crucial asset, as it ensures the pharmacophore remains intact in vivo, leading to more predictable pharmacokinetic profiles.

-

Tautomerism : 1,2,4-triazole exists in two primary tautomeric forms, the 1H- and 4H-tautomers, with the 1H form being the more stable.[3][8][9] This dynamic equilibrium can influence receptor binding and solubility.

-

Hydrogen Bonding and Dipole Moment : The three nitrogen atoms act as hydrogen bond acceptors, while the N-H group in the 1H-tautomer can act as a hydrogen bond donor.[3][4][10] This, combined with its significant dipole moment, allows the scaffold to engage in strong, specific interactions with biological receptors, a key factor in its high binding affinity.[3][4]

-

Solubility : The polar nature of the triazole nucleus often enhances the aqueous solubility of parent compounds, a critical parameter for improving the pharmacological and bioavailability profile of a drug candidate.[5][10]

The 1,2,4-Triazole as a Bioisostere

One of the most powerful strategies in medicinal chemistry is the use of the 1,2,4-triazole ring as a bioisostere—a chemical group that can replace another with similar physical or chemical properties to enhance desired biological or physical characteristics without making significant changes to the chemical structure.[11]

The 1,2,4-triazole is an effective mimic of the trans-amide bond, a linkage notoriously susceptible to enzymatic hydrolysis.[12] By replacing a labile amide with a robust triazole ring, chemists can dramatically improve a drug's metabolic stability and oral bioavailability.[11][12][13] The triazole preserves the key steric and electronic features of the amide, including its planarity and hydrogen bonding capacity.[11][13][14] Beyond amides, it has also been successfully used to replace esters, carboxylic acids, and even other heterocyclic rings.[3][13][15]

Caption: Bioisosteric replacement of an amide with a 1,2,4-triazole.

Synthetic Strategies: From Classic to Contemporary

The synthesis of the 1,2,4-triazole core can be achieved through several reliable methods. The choice of method often depends on the desired substitution pattern and the available starting materials.

Classical Synthetic Protocols

Two foundational methods remain highly relevant in triazole synthesis:

-

Pellizzari Reaction : This reaction involves the condensation of an amide with an acyl hydrazide at high temperatures to form a 3,5-disubstituted-1,2,4-triazole.[16][17] It is a direct and effective method for creating both symmetrical and asymmetrical triazoles.[16]

-

Einhorn-Brunner Reaction : This method provides a route to N-substituted 1,2,4-triazoles through the condensation of an imide with a hydrazine derivative, often in the presence of a weak acid.[16][17] It is particularly useful for accessing 1,5-disubstituted isomers.[16]

Experimental Protocol: Pellizzari Synthesis of 3,5-Diphenyl-1,2,4-triazole

-

Reactant Mixture : In a 50 mL round-bottom flask, combine benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol).[16]

-

Heating : Place the flask in an oil bath and heat the mixture to 150-160 °C for 3-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[16]

-

Work-up : Allow the reaction mixture to cool to room temperature. The solidified mass is then triturated with a small volume of cold ethanol to break up the solid.[16]

-

Purification : Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and allow it to air dry. The crude product can be further purified by recrystallization from ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.[16]

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Table 1: Antifungal Activity of Key 1,2,4-Triazole Drugs

| Compound | Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Fluconazole | Candida albicans | 0.25 - 2.0 | [3] |

| Itraconazole | Aspergillus fumigatus | 0.125 - 1.0 | [3] |

| Voriconazole | Candida krusei | 0.06 - 1.0 | [9] |

| Posaconazole | Zygomycetes | 0.03 - 4.0 | [3]|

Anticancer Activity

1,2,4-triazole derivatives have emerged as potent anticancer agents acting through diverse mechanisms. [5][6][18]FDA-approved drugs like letrozole and anastrozole validate the scaffold's importance in oncology. [5][6] Mechanisms of Action:

-

Aromatase Inhibition : Letrozole and anastrozole are non-steroidal aromatase inhibitors used to treat hormone-responsive breast cancer. They block the final step of estrogen biosynthesis. [6][18]* Tubulin Polymerization Inhibition : Some triazole derivatives bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and apoptosis. [19][20]* Kinase Inhibition : The scaffold is integral to compounds designed to inhibit various protein kinases (e.g., EGFR, BRAF) that are crucial for cancer cell signaling, proliferation, and survival. [18][19]* Other Targets : Triazoles have also been shown to inhibit topoisomerases, interfere with DNA replication, and modulate STAT3 signaling. [18] Table 2: Anticancer Activity of Representative 1,2,4-Triazole Compounds

Compound Target Cell Line IC₅₀ (μM) Reference Letrozole Aromatase - - [6] Anastrozole Aromatase - - [6] Compound 8c EGFR/BRAF/Tubulin HCT116 (Colon) 0.65 ± 0.05 [21] | Compound 8a | EGFR/BRAF/Tubulin | A549 (Lung) | 1.23 ± 0.11 | [21]|

Antibacterial and Other Activities

While not as prominent as their antifungal roles, 1,2,4-triazoles show significant antibacterial activity, often when hybridized with other pharmacophores like quinolones to combat resistant strains such as MRSA. [3][22][23]The scaffold also appears in compounds with antiviral (e.g., Ribavirin), anticonvulsant, anti-inflammatory, and herbicidal properties, underscoring its vast chemical and therapeutic potential. [3][24][25][26]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-triazole derivatives can be precisely tuned by modifying the substituents on the core ring and its appended moieties.

-

Antifungal SAR : For potent antifungal activity, a halogen-substituted (especially 2,4-difluoro) phenyl ring is often crucial. [3]This group should be separated from the triazole ring by a two-carbon linker. * Anticancer SAR : In anticancer agents, the nature of the substituent determines the target. For tubulin inhibitors, specific trimethoxyphenyl moieties are common, mimicking colchicine. [20]For kinase inhibitors, the substituents are designed to fit into specific ATP-binding pockets. [19]* Antibacterial SAR : The presence of a thione/mercapto group at the 3-position of the triazole ring often enhances antibacterial potency. [5][22]Fusing the triazole with other heterocyclic systems like thiadiazines can also significantly boost activity. [3]

Sources

- 1. benchchem.com [benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isres.org [isres.org]

- 10. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Page loading... [wap.guidechem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scispace.com [scispace.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. tandfonline.com [tandfonline.com]

Methodological & Application

Protocol for N-alkylation using 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide

Application Note & Protocol

Strategic N-Alkylation Utilizing 4-(2-Bromoethyl)-4H-1,2,4-triazole Hydrobromide for Advanced Drug Discovery

Abstract & Introduction

The introduction of nitrogen-containing heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, with the 1,2,4-triazole ring system being a particularly "privileged scaffold".[1][2] Its remarkable metabolic stability, capacity for hydrogen bonding, and favorable dipole moment contribute to enhanced pharmacokinetic and pharmacodynamic properties in drug candidates.[3][4] Triazole-containing drugs like the antifungals Fluconazole and Voriconazole demonstrate the clinical success of this moiety.[5]

N-alkylation is a fundamental and powerful transformation for derivatizing amines and N-heterocycles, allowing for the strategic modification of a molecule's steric and electronic properties to optimize its biological activity.[6][7] This document provides a comprehensive guide to the use of this compound, a versatile and efficient reagent for introducing the synthetically valuable ethyl-1,2,4-triazole sidechain onto a wide range of molecular frameworks.

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into reaction optimization, troubleshooting, and mechanistic considerations to empower users to adapt and apply this protocol effectively in their research endeavors.

Reagent Profile: this compound

This reagent is a bifunctional molecule designed for efficient alkylation. The bromoethyl group serves as a reactive electrophile, while the 4H-1,2,4-triazole provides the desired pharmacophoric feature.

| Property | Value | Source |

| CAS Number | 1417360-85-0 | [8][9] |

| Molecular Formula | C₄H₆BrN₃ · HBr | [8] |

| Molecular Weight | 258.94 g/mol | N/A |

| Appearance | Solid | |

| SMILES String | BrCCN1C=NN=C1.Br |

Causality of Reagent Choice: The primary aliphatic bromide offers a good balance of reactivity and stability. As a primary halide, it is highly susceptible to SN2 attack by a deprotonated nitrogen nucleophile, while being less prone to the elimination side reactions that can plague secondary or tertiary halides. The hydrobromide salt form enhances stability for storage but requires neutralization or the use of a sufficient excess of base during the reaction.

Safety & Handling

While a specific, detailed safety data sheet for this exact compound is not universally available, standard precautions for handling alkyl bromides and triazole derivatives should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[10][11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[10][11] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The N-Alkylation Reaction: Mechanism & Principles

The N-alkylation of a substrate (e.g., an indole, pyrazole, or other N-H containing heterocycle) with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

The process involves two key steps:

-

Deprotonation: A base is used to abstract the acidic proton from the nitrogen atom of the substrate, generating a potent nitrogen-centered anion (a nucleophile). The choice of base is critical and depends on the pKa of the substrate's N-H bond.[12]

-

Nucleophilic Attack: The resulting nucleophilic anion attacks the electrophilic carbon atom adjacent to the bromine on the 4-(2-Bromoethyl)-4H-1,2,4-triazole. This occurs in a single, concerted step where the C-N bond is formed simultaneously as the C-Br bond is broken. The bromide ion is expelled as the leaving group.

The hydrobromide salt of the reagent will consume one equivalent of the base. Therefore, at least two equivalents of base are required: one to neutralize the HBr salt and another to deprotonate the nucleophilic substrate.

Caption: General SN2 mechanism for N-alkylation.

Detailed Experimental Protocol: A General Guideline

This protocol provides a robust starting point for the N-alkylation of a generic N-H containing heterocycle. Optimization of base, solvent, and temperature is often necessary for specific substrates (see Section 5.0).

Materials & Reagents

-

Substrate (e.g., Indole, Pyrazole) (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, NaH 60% in oil) (2.2 - 3.0 eq)

-

Anhydrous Solvent (e.g., DMF, Acetonitrile)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous NH₄Cl solution (for quenching NaH)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

TLC plates (e.g., silica gel 60 F₂₅₄)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

-

Syringes and needles

-

Ice-water bath

-

Rotary evaporator

-

Standard laboratory glassware (separatory funnel, beakers, etc.)

Step-by-Step Procedure

Caption: Standard experimental workflow for N-alkylation.

-

Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-H containing substrate (1.0 eq).[6]

-

Dissolution: Add an appropriate volume of anhydrous solvent (e.g., DMF, ACN) to dissolve the starting material. A typical concentration is 0.1 to 0.5 M.[6]

-

Deprotonation:

-

For bases like K₂CO₃ or Cs₂CO₃: Add the base (2.5 eq) directly to the solution at room temperature.

-

For a strong base like NaH: Cool the solution to 0 °C using an ice bath.[13] Carefully add the sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise. Effervescence (H₂ gas evolution) will be observed.

-

-

Stirring: Stir the mixture for 30-60 minutes at the appropriate temperature (0 °C for NaH, room temperature for carbonates) to ensure complete formation of the nitrogen anion.[13]

-

Addition of Alkylating Agent: Add this compound (1.2 eq) to the reaction mixture. This can be done as a solid or as a solution in a small amount of the reaction solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., 50-80 °C) may be necessary.[14][15]

-

Work-up (Quenching):

-

Upon completion, cool the mixture to 0 °C.

-

If NaH was used, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[6]

-

If carbonates were used, quench by adding water.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent like ethyl acetate (3x the volume of the aqueous layer).[13]

-

Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual solvent and salts.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[13]

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

Reaction Optimization: The Causality of Choice

The success and selectivity of N-alkylation are highly dependent on a careful selection of reaction parameters.[16]

Choice of Base

The base must be strong enough to deprotonate the N-H bond of the substrate but should be chosen to minimize side reactions. The pKa of the substrate is the guiding principle.

| Base | Strength | Typical Substrates | Rationale & Considerations |

| NaH | Very Strong | Indoles, Carbazoles | Irreversibly deprotonates most N-H bonds. Requires anhydrous conditions and careful quenching.[12] |

| Cs₂CO₃ | Strong | Phenols, Indoles | Higher solubility in organic solvents and the "caesium effect" can accelerate SN2 reactions.[12][14] |

| K₂CO₃ | Moderate | Pyrazoles, Triazoles, Anilines | A cost-effective and commonly used base for moderately acidic N-H protons. Often requires heating.[14][17] |

| DIPEA, Et₃N | Weak (Organic) | Amine hydrochlorides | Primarily act as acid scavengers rather than deprotonating agents for heterocycles.[14][15] |

Solvent Selection

The solvent's role is to solubilize reagents and facilitate the SN2 mechanism. Polar aprotic solvents are ideal as they solvate the cation but leave the nucleophile relatively "bare," increasing its reactivity.[14]

| Solvent | Polarity | Type | Rationale & Considerations |

| DMF | High | Polar Aprotic | Excellent solvating power for a wide range of substrates and salts. High boiling point allows for heating.[12][17] |

| Acetonitrile (ACN) | High | Polar Aprotic | Good alternative to DMF with a lower boiling point, making it easier to remove.[14] |

| THF | Moderate | Polar Aprotic | Less polar than DMF/ACN. Often used with strong bases like NaH. |

| DMSO | Very High | Polar Aprotic | Can significantly accelerate SN2 reactions but can be difficult to remove completely.[14] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |